REACTION_SMILES
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[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:10][CH2:11][CH2:12][CH2:13][Li:14].[Cl:15][Si:16]([CH3:17])([CH3:18])[CH2:19][CH2:20][Si:21]([Cl:22])([CH3:23])[CH3:24].[Cl:1][c:2]1[cH:3][c:4]([F:9])[c:5]([NH2:6])[cH:7][cH:8]1.[Cl:25][C:26](=[O:27])[O:28][CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[Cl:1][c:2]1[c:3]([C:26](=[O:27])[O:28][CH2:29][c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[c:4]([F:9])[c:5]([NH2:6])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(Cl)CC[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Type
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product
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Smiles
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Nc1ccc(Cl)c(C(=O)OCc2ccccc2)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |